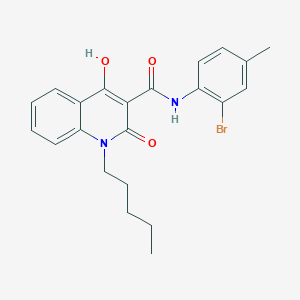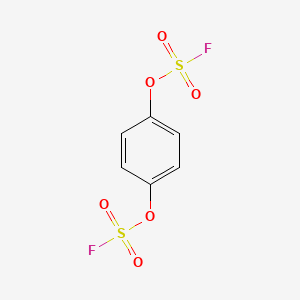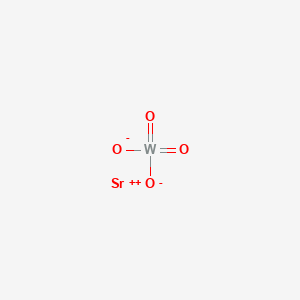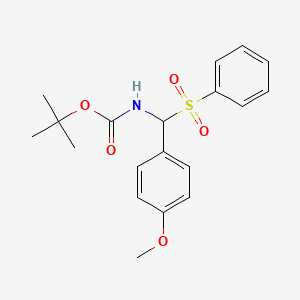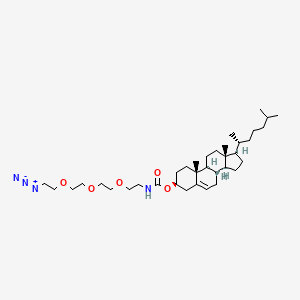
Cholesteryl-TEG azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholesteryl-TEG azide is a cholesterol derivative that contains an azide groupThis reaction is widely used in bioconjugation and material science applications due to its high efficiency and specificity .
準備方法
Synthetic Routes and Reaction Conditions
Cholesteryl-TEG azide can be synthesized through a multi-step process. The initial step involves the modification of cholesterol with a fatty acid amide compound. This is followed by cyclohexene cyclization to obtain the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the azide group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Cholesteryl-TEG azide primarily undergoes the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a type of substitution reaction where the azide group reacts with an alkyne to form a triazole ring .
Common Reagents and Conditions
Reagents: Copper (I) catalyst, alkyne compounds
Major Products
The major product formed from the CuAAC reaction involving this compound is a triazole-linked cholesteryl derivative. This product is often used in bioconjugation applications .
科学的研究の応用
Cholesteryl-TEG azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Medicine: Utilized in drug delivery systems to facilitate the uptake of therapeutic agents into cells.
Industry: Applied in material science for the development of functionalized materials with specific properties.
作用機序
The primary mechanism of action for Cholesteryl-TEG azide involves its participation in the CuAAC reaction. The azide group reacts with an alkyne in the presence of a copper (I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
類似化合物との比較
Cholesteryl-TEG azide is unique due to its combination of a cholesterol backbone with an azide group. Similar compounds include:
Cholesteryl azide: Lacks the TEG linker, making it less soluble in aqueous solutions.
Alpha-tocopherol azide: Another lipophilic azide compound used for similar applications but with different solubility and biological properties.
This compound stands out due to its enhanced solubility and versatility in various applications, particularly in bioconjugation and material science .
特性
分子式 |
C36H62N4O5 |
|---|---|
分子量 |
630.9 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
InChIキー |
POWZASPNLQFLJO-MKQVXYPISA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


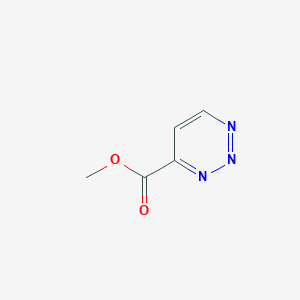


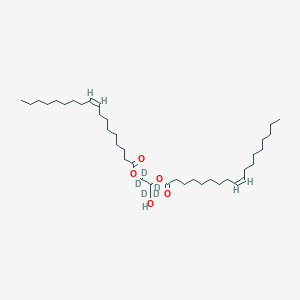
![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
![[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12052883.png)
![5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12052888.png)
